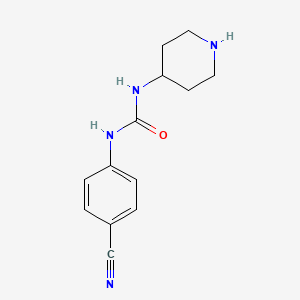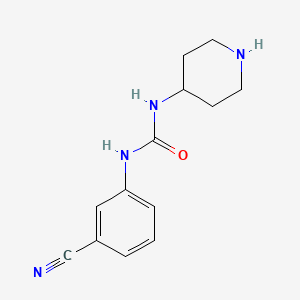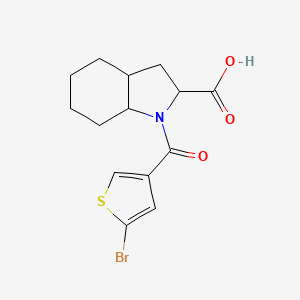![molecular formula C14H18N2O4 B7541268 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541268.png)
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, commonly known as OPC-31260, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPC-31260 is a piperidine derivative that acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the regulation of glucose metabolism, and its inhibition has been shown to improve glycemic control in patients with type 2 diabetes.
作用机制
OPC-31260 exerts its pharmacological effects by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, OPC-31260 increases the levels of these hormones, which in turn stimulate insulin secretion and suppress glucagon release, leading to improved glycemic control.
Biochemical and Physiological Effects
In addition to its effects on glucose metabolism, OPC-31260 has been shown to have anti-inflammatory and immunomodulatory properties. Studies have demonstrated that OPC-31260 can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). OPC-31260 has also been shown to modulate the activity of immune cells such as T cells and B cells, suggesting that it may have potential therapeutic applications in autoimmune diseases.
实验室实验的优点和局限性
One advantage of using OPC-31260 in lab experiments is its specificity for 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid, which allows for the selective inhibition of this enzyme without affecting other biological processes. However, OPC-31260 has a relatively short half-life in vivo, which may limit its efficacy in certain applications. In addition, the use of OPC-31260 in lab experiments may be limited by its cost and availability.
未来方向
There are several potential future directions for the research and development of OPC-31260. One area of interest is the exploration of its therapeutic potential in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, there is ongoing research into the development of novel 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid inhibitors with improved pharmacokinetic properties and efficacy. Finally, the use of OPC-31260 in combination with other antidiabetic agents, such as metformin or insulin, may provide synergistic effects and improved glycemic control in patients with type 2 diabetes.
合成方法
The synthesis of OPC-31260 involves the reaction of piperidine-3-carboxylic acid with 2-oxopyridine-1-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields OPC-31260 as a white crystalline solid with a melting point of 215-217°C.
科学研究应用
OPC-31260 has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. Clinical trials have demonstrated that OPC-31260 can effectively reduce blood glucose levels in patients with type 2 diabetes by inhibiting 1-[3-(2-Oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid activity. In addition to its antidiabetic effects, OPC-31260 has also been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune diseases.
属性
IUPAC Name |
1-[3-(2-oxopyridin-1-yl)propanoyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12-5-1-2-7-15(12)9-6-13(18)16-8-3-4-11(10-16)14(19)20/h1-2,5,7,11H,3-4,6,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDDHDDKYVZVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC=CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)


![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541237.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7541254.png)
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7541265.png)

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)
